Cas no 954220-94-1 (ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate)

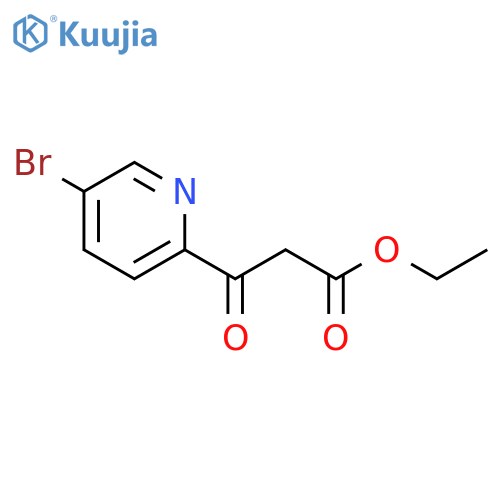

954220-94-1 structure

商品名:ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

CAS番号:954220-94-1

MF:C10H10BrNO3

メガワット:272.09530210495

MDL:MFCD09756186

CID:4667248

PubChem ID:22308845

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinepropanoic acid, 5-bromo-β-oxo-, ethyl ester

- Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

- DB-385188

- starbld0015213

- G56341

- EN300-118641

- 954220-94-1

- A1-25158

- ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate

-

- MDL: MFCD09756186

- インチ: 1S/C10H10BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3

- InChIKey: HECLHZAXCKFFTD-UHFFFAOYSA-N

- ほほえんだ: C(C1N=CC(Br)=CC=1)(=O)CC(=O)OCC

計算された属性

- せいみつぶんしりょう: 270.98441g/mol

- どういたいしつりょう: 270.98441g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 56.3Ų

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 213926-5g |

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate, 95% |

954220-94-1 | 95% | 5g |

$2393.00 | 2023-09-06 | |

| Enamine | EN300-118641-500mg |

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate |

954220-94-1 | 95.0% | 500mg |

$441.0 | 2023-10-03 | |

| Enamine | EN300-118641-10000mg |

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate |

954220-94-1 | 95.0% | 10000mg |

$1828.0 | 2023-10-03 | |

| Aaron | AR01FGO8-100mg |

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate |

954220-94-1 | 95% | 100mg |

$295.00 | 2025-03-31 | |

| Aaron | AR01FGO8-250mg |

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate |

954220-94-1 | 95% | 250mg |

$347.00 | 2025-02-10 | |

| 1PlusChem | 1P01FGFW-50mg |

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate |

954220-94-1 | 95% | 50mg |

$219.00 | 2024-04-19 | |

| 1PlusChem | 1P01FGFW-2.5g |

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate |

954220-94-1 | 95% | 2.5g |

$1479.00 | 2024-04-19 | |

| Aaron | AR01FGO8-50mg |

Ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate |

954220-94-1 | 95% | 50mg |

$207.00 | 2025-03-31 | |

| Enamine | EN300-118641-1000mg |

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate |

954220-94-1 | 95.0% | 1000mg |

$566.0 | 2023-10-03 | |

| A2B Chem LLC | AX99964-1g |

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate |

954220-94-1 | 95% | 1g |

$631.00 | 2024-07-18 |

ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

954220-94-1 (ethyl 3-(5-bromopyridin-2-yl)-3-oxopropanoate) 関連製品

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬